Cas no 142729-03-1 (N-allyl-2,6-dichloropyrimidin-4-amine)

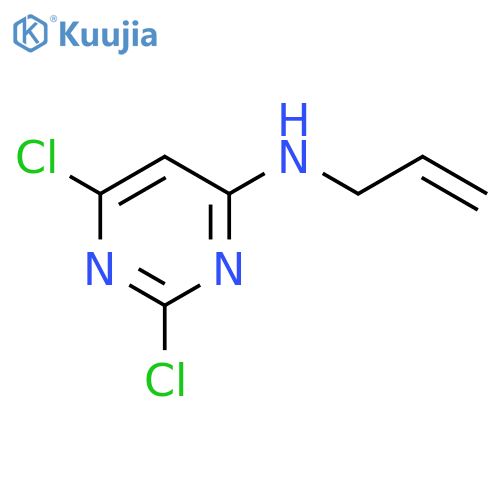

142729-03-1 structure

商品名:N-allyl-2,6-dichloropyrimidin-4-amine

CAS番号:142729-03-1

MF:C7H7Cl2N3

メガワット:204.056578874588

MDL:MFCD20229821

CID:2189872

PubChem ID:71304549

N-allyl-2,6-dichloropyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-allyl-2,6-dichloropyrimidin-4-amine

- 2,6-dichloro-N-prop-2-enylpyrimidin-4-amine

- SCHEMBL9235311

- WLZ2967

- 2,6-DICHLORO-N-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE

- AKOS032960709

- J-523442

- 142729-03-1

-

- MDL: MFCD20229821

- インチ: 1S/C7H7Cl2N3/c1-2-3-10-6-4-5(8)11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12)

- InChIKey: VDOCGNBBQCVPPO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=NC(=N1)Cl)NCC=C

計算された属性

- せいみつぶんしりょう: 203.0017026g/mol

- どういたいしつりょう: 203.0017026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 37.8Ų

N-allyl-2,6-dichloropyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0979808-1g |

N-allyl-2,6-dichloropyrimidin-4-amine |

142729-03-1 | 95% | 1g |

$930 | 2023-09-02 | |

| eNovation Chemicals LLC | Y0979808-5g |

N-allyl-2,6-dichloropyrimidin-4-amine |

142729-03-1 | 95% | 5g |

$1930 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0979808-5g |

N-allyl-2,6-dichloropyrimidin-4-amine |

142729-03-1 | 95% | 5g |

$1930 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0979808-5g |

N-allyl-2,6-dichloropyrimidin-4-amine |

142729-03-1 | 95% | 5g |

$1930 | 2025-02-28 |

N-allyl-2,6-dichloropyrimidin-4-amine 関連文献

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

142729-03-1 (N-allyl-2,6-dichloropyrimidin-4-amine) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬